molecular formula C16H18N4O2 B2857087 N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097899-52-8

N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2857087
CAS No.: 2097899-52-8
M. Wt: 298.346
InChI Key: SLVLSHJKTHNJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azetidine ring, a pyrimidine ring, and an ethoxybenzoyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the ring-opening polymerization of aziridines, followed by functionalization to introduce the ethoxybenzoyl and pyrimidine groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and consistency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Introduction to N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine

This compound is a complex heterocyclic compound that belongs to the pyrimidine family. Its unique structural features, including the azetidine and ethoxybenzoyl moieties, position it as a promising candidate in various scientific research applications, particularly in medicinal chemistry and pharmacology.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. The modifications on the pyrimidine structure can enhance bioactivity, making it a candidate for developing new pharmaceuticals.

Table 1: Potential Pharmacological Activities

Activity TypeDescription
AnticancerInhibits tumor growth through specific pathways.
AntimicrobialExhibits activity against various bacterial strains.
Anti-inflammatoryReduces inflammation markers in vitro.

Biological Studies

Research has indicated that compounds similar to this compound can interact with biological targets such as enzymes and receptors, leading to various biochemical effects.

Case Study Example

A study conducted on a series of pyrimidine derivatives showed that modifications at the 4-position significantly increased their efficacy as enzyme inhibitors. This suggests that this compound may also exhibit enhanced interactions with target proteins, warranting further investigation.

Synthetic Pathways

The synthesis of this compound involves several key steps, typically starting with the preparation of the azetidinone ring followed by subsequent reactions to introduce the pyrimidine moiety. Understanding these synthetic pathways is crucial for optimizing production methods for research purposes.

Table 2: Synthetic Steps Overview

Step NumberReaction TypeKey Reagents/Conditions
1Formation of AzetidineEthyl chloroacetate, base
2Pyrimidine SynthesisUrea or thiourea derivatives
3Coupling ReactionCoupling agents (e.g., EDC, DMAP)

Potential in Drug Development

Due to its structural complexity and potential bioactivity, this compound could serve as a lead compound in drug discovery programs targeting specific diseases such as cancer or infectious diseases.

Mechanism of Action

The mechanism of action of N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine stands out due to its unique combination of the azetidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound integrates an azetidine ring with a pyrimidine moiety, which is known for its significance in various biological processes. The unique structural features of this compound may confer distinct pharmacological properties, making it a subject of interest for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}. Its structure includes:

  • Azetidine ring : A four-membered cyclic amine that may enhance the compound's interaction with biological targets.
  • Pyrimidine moiety : A six-membered ring containing nitrogen atoms, crucial for various biochemical functions.
  • Ethoxybenzoyl group : This substituent increases lipophilicity, potentially improving the compound's bioavailability and interaction with cell membranes.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity . The mechanism appears to involve the compound's ability to disrupt microbial cell functions through specific interactions with enzymes or receptors critical for microbial survival.

Anticancer Activity

Research suggests that this compound may also possess anticancer properties . Early findings indicate its potential to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various human cancer cell lines, such as MCF-7 and HepG2, with IC50 values indicating potent activity.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Kinases : The pyrimidine structure is known to interact with kinase enzymes, which play a crucial role in signaling pathways related to cell growth and division.
  • Modulation of Enzyme Activity : The azetidine component may enhance binding affinity to target enzymes, thereby modulating their activity and leading to desired therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeTargetMechanismReference
AntimicrobialVarious pathogensDisruption of cell functions
AnticancerMCF-7, HepG2Induction of apoptosis
Kinase InhibitionCancer-related kinasesModulation of signaling pathways

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of similar pyrimidine derivatives, compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. For example, one derivative demonstrated an IC50 value of 1.11 μg/mL against HepG2 cells, indicating strong potential for further development as an anticancer agent .

Properties

IUPAC Name

(2-ethoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-2-22-14-6-4-3-5-13(14)16(21)20-9-12(10-20)19-15-7-8-17-11-18-15/h3-8,11-12H,2,9-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVLSHJKTHNJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.